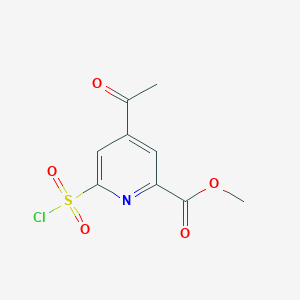
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C9H8ClNO5S and a molecular weight of 277.68 g/mol . This compound is notable for its unique structure, which includes a pyridine ring substituted with acetyl, chlorosulfonyl, and carboxylate groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate typically involves the chlorosulfonation of a pyridine derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and a suitable solvent under controlled temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorosulfonation and esterification processes, utilizing automated reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.
Reduction Reactions: The acetyl group can be reduced to an alcohol.
Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
The major products formed from these reactions include substituted pyridine derivatives, alcohols, and carboxylic acids .
Scientific Research Applications
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or other cellular components, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetyl-6-(methylsulfonyl)pyridine-2-carboxylate
- Methyl 4-acetyl-6-(fluorosulfonyl)pyridine-2-carboxylate
- Methyl 4-acetyl-6-(bromosulfonyl)pyridine-2-carboxylate .
Uniqueness
Methyl 4-acetyl-6-(chlorosulfonyl)pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the chlorosulfonyl group makes it particularly reactive towards nucleophiles, allowing for diverse chemical transformations .
Properties
Molecular Formula |
C9H8ClNO5S |
|---|---|
Molecular Weight |
277.68 g/mol |
IUPAC Name |
methyl 4-acetyl-6-chlorosulfonylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO5S/c1-5(12)6-3-7(9(13)16-2)11-8(4-6)17(10,14)15/h3-4H,1-2H3 |
InChI Key |
PWNYRSHBEKALHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















